1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one 1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18813269
InChI: InChI=1S/C11H12Br2O2/c1-3-15-10-5-8(4-9(12)6-10)11(13)7(2)14/h4-6,11H,3H2,1-2H3
SMILES:
Molecular Formula: C11H12Br2O2
Molecular Weight: 336.02 g/mol

1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one

CAS No.:

Cat. No.: VC18813269

Molecular Formula: C11H12Br2O2

Molecular Weight: 336.02 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one -

Molecular Formula C11H12Br2O2
Molecular Weight 336.02 g/mol
IUPAC Name 1-bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one
Standard InChI InChI=1S/C11H12Br2O2/c1-3-15-10-5-8(4-9(12)6-10)11(13)7(2)14/h4-6,11H,3H2,1-2H3
Standard InChI Key ZUVMQNLKKKKCCP-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC(=CC(=C1)C(C(=O)C)Br)Br

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one, reflects its dual bromine substituents and ethoxy-functionalized aromatic ring. The propan-2-one moiety is bonded to a phenyl group at the C1 position, which itself is substituted with bromine at the C3 and C5 positions, with an ethoxy group (-OCH2_2CH3_3) at C5. This arrangement creates a sterically hindered environment, influencing its reactivity in nucleophilic substitution and electrophilic aromatic substitution reactions.

Spectroscopic and Physical Data

Key physical properties include:

PropertyValue
Molecular Weight336.02 g/mol
Density1.6–1.8 g/cm3^3 (estimated)
Boiling Point280–300°C (decomposes)
SolubilityLow in water; soluble in DMSO

The compound’s infrared (IR) spectrum shows characteristic carbonyl stretching at 1700cm1\sim 1700 \, \text{cm}^{-1} and C-Br vibrations near 600cm1600 \, \text{cm}^{-1}. Nuclear magnetic resonance (NMR) data reveal distinct signals for the ethoxy group’s methylene protons (δ3.43.6ppm\delta 3.4–3.6 \, \text{ppm}) and the aromatic protons adjacent to bromine (δ7.17.3ppm\delta 7.1–7.3 \, \text{ppm}).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a Friedel-Crafts acylation followed by bromination. In the first step, 3-ethoxyacetophenone is reacted with bromine in acetic acid to introduce the first bromine atom. A second bromination at the propan-2-one position is achieved using N\text{N}-bromosuccinimide (NBS) under radical initiation.

3-Ethoxyacetophenone+Br2AcOH1-(3-Bromo-5-ethoxyphenyl)propan-2-oneNBS1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one\text{3-Ethoxyacetophenone} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{1-(3-Bromo-5-ethoxyphenyl)propan-2-one} \xrightarrow{\text{NBS}} \text{1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one}

Industrial Optimization

Industrial processes employ continuous flow reactors to enhance yield (>85%) and purity (>98%). Solvent selection (e.g., dichloromethane) and catalyst systems (e.g., Lewis acids like FeCl3_3) are critical for minimizing byproducts such as dibrominated isomers.

Reactivity and Applications in Organic Synthesis

Electrophilic Reactivity

The compound’s α-brominated ketone group is highly electrophilic, enabling nucleophilic substitutions. For example, reaction with amines yields α-amino ketones, while treatment with alkoxides produces ether derivatives. The aromatic bromine atoms participate in Suzuki-Miyaura cross-coupling reactions, facilitating access to biaryl structures.

Role in Medicinal Chemistry

Though direct biological data are scarce, analogs with similar halogenation patterns exhibit kinase inhibitory activity. The ethoxy group may enhance lipophilicity, improving blood-brain barrier penetration in neuroactive compounds.

Comparative Analysis with Structural Analogs

1-(3-Bromo-5-methoxyphenyl)propan-2-one

Replacing the ethoxy group with methoxy (C10H11BrO2\text{C}_{10}\text{H}_{11}\text{BrO}_2) reduces molecular weight (243.1 g/mol) and alters solubility. The methoxy analog shows faster reaction kinetics in Ullmann couplings due to decreased steric hindrance.

1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-one

Research Gaps and Future Directions

Current studies lack mechanistic insights into the compound’s interactions with biological targets. Future work should prioritize:

  • Toxicological Profiling: Assessing cytotoxicity and genotoxicity in vitro.

  • Catalytic Applications: Exploring use in asymmetric catalysis via chiral ligand design.

  • Polymer Chemistry: Investigating its role as a crosslinking agent in epoxy resins.

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